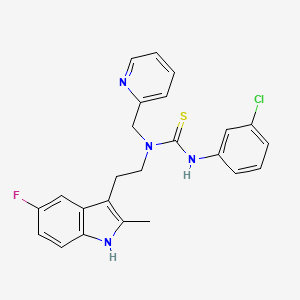
3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a thiourea derivative. Thiourea is an organosulfur compound with the formula SC(NH2)2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom.
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of an isothiocyanate with a suitable amine. However, without specific literature or experimental procedures, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure analysis would require specific tools like X-ray crystallography or NMR spectroscopy. Without specific data, it’s hard to provide a detailed molecular structure analysis.Chemical Reactions Analysis
Thioureas are known to undergo a variety of chemical reactions, including oxidation and reduction, addition reactions, and substitutions. However, the specific reactions would depend on the exact structure and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties of thioureas include a high melting point, solubility in water and common organic solvents, and stability under normal conditions.Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of Receptors
The compound has been studied in the context of allosteric modulation of cannabinoid CB1 receptors. Research by Price et al. (2005) explored the effects of similar compounds on these receptors, demonstrating their potential for altering receptor behavior and suggesting possible applications in studying receptor functions and drug development (Price et al., 2005).
Potential Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, which are structurally related to the compound . These bases were screened for anticonvulsant activity, indicating the potential of such compounds in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).
Synthesis of Novel Macroheterocycles
Babu et al. (2007) focused on the synthesis of novel indole derivatives involving phosphorus and nitrogen, related to the compound of interest. These syntheses contribute to the exploration of new heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (Babu et al., 2007).
Antimicrobial and Mosquito Larvicidal Activity
Research by Rajanarendar et al. (2010) involved synthesizing compounds with similar structural elements, which displayed significant antibacterial, antifungal, and mosquito larvicidal activities. This suggests the compound's potential use in creating new antimicrobial and pest control agents (Rajanarendar et al., 2010).
Antiviral Activity
Ivachtchenko et al. (2015) synthesized derivatives of indole-3-carboxylic acids, closely related to the compound , and investigated their antiviral properties. The study offers insights into the development of new antiviral agents (Ivachtchenko et al., 2015).
Safety And Hazards
Thioureas can be hazardous. They may cause skin and eye irritation, and prolonged exposure may cause more serious health effects. However, the specific hazards would depend on the exact compound.
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. This could include further studies on its synthesis, properties, and potential uses.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4S/c1-16-21(22-14-18(26)8-9-23(22)28-16)10-12-30(15-20-6-2-3-11-27-20)24(31)29-19-7-4-5-17(25)13-19/h2-9,11,13-14,28H,10,12,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUCUVALXJBIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

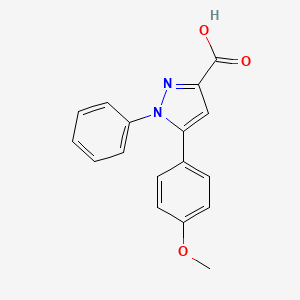
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2474556.png)
![6-Acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2474557.png)
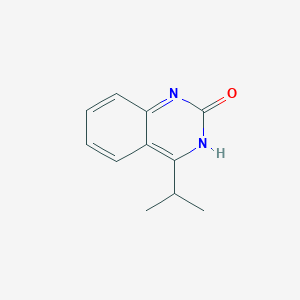
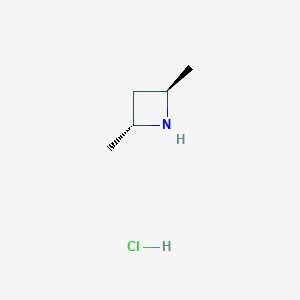
![N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2474562.png)
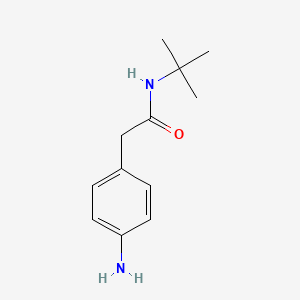

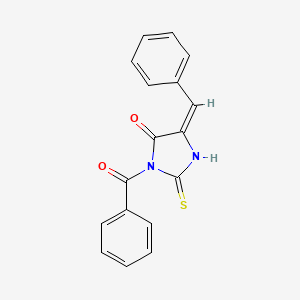
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2474567.png)
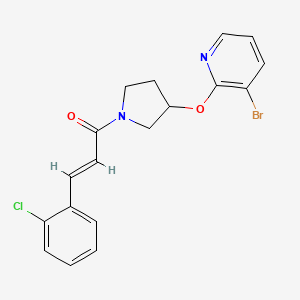
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2474574.png)
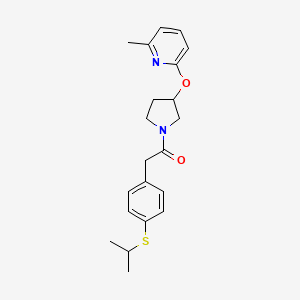
![N-(4-acetylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474576.png)